REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].OCC1N=CN(C)N=1.N1C=CC=CC=1CO[C:27]1[C:36]2[C:31](=[C:32](OCC3C=CC=CN=3)[CH:33]=[CH:34][CH:35]=2)[C:30]2=NN=C(C3C=C(C)ON=3)[N:29]2[N:28]=1.O>CN(C)C=O>[CH:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:30]=[N:29][N:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
OCC1=NN(C=N1)C
|
Name
|
A-421210
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Intermediate 6
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)COC1=NN2C(C3=C(C=CC=C13)OCC1=NC=CC=C1)=NN=C2C2=NOC(=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at −10° C.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at −10° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from dichloromethane/ethyl acetate
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |